molecular formula C16H13F3O3 B6411307 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261936-45-1

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6411307
CAS RN: 1261936-45-1
M. Wt: 310.27 g/mol
InChI Key: IMEFUMXVNNGANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, also known as 2M5T, is a synthetic organic compound with a wide range of applications in various scientific fields. It is a white crystalline solid that is insoluble in water and soluble in ethanol, dimethyl sulfoxide, and other organic solvents. 2M5T has been used in a variety of scientific studies, including those related to drug delivery, biochemistry, and physiology.

Scientific Research Applications

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study drug delivery, as it has been shown to increase the rate of drug absorption in the body. It has also been used to study biochemistry, as it has been shown to inhibit the activity of certain enzymes. Additionally, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% has been used to study physiology, as it has been shown to affect the activity of certain hormones.

Mechanism of Action

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% has been shown to interact with various proteins in the body, including enzymes and hormones. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to affect the activity of certain hormones, such as cortisol, which is involved in the regulation of stress.
Biochemical and Physiological Effects
2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of drug absorption in the body, as well as inhibit the activity of certain enzymes and affect the activity of certain hormones. Additionally, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and is not toxic to humans. Additionally, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% is insoluble in water and can be easily dissolved in organic solvents. However, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% is not soluble in aqueous solutions and therefore cannot be used in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95%. It could be used to develop new drug delivery systems, as it has been shown to increase the rate of drug absorption in the body. Additionally, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% could be used to study the effects of hormones and enzymes on the body, as it has been shown to affect the activity of certain hormones and enzymes. Finally, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% could be used to develop new medicines and treatments, as it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of certain types of cancer.

Synthesis Methods

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% can be synthesized via a two-step process. In the first step, 2-methoxy-5-trifluoromethylphenol (2M5P) is reacted with methyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95%. In the second step, the 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95% is reacted with sodium borohydride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid, 95%.

properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-3-5-11(13(7-9)15(20)21)12-8-10(16(17,18)19)4-6-14(12)22-2/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFUMXVNNGANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692122
Record name 2'-Methoxy-4-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-45-1
Record name 2'-Methoxy-4-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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